N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a cyclopentyl group, a nitro group, a pyridine ring, and an oxadiazole ring
Preparation Methods
The synthesis of N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentylamine with 2-nitro-4-chloroaniline to form an intermediate, which is then reacted with 3-(pyridin-3-yl)-1,2,4-oxadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the formation of the oxadiazole ring .
Chemical Reactions Analysis
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form other heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Cyclopentyl-2-nitro-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can be compared with other similar compounds, such as:
N-Cyclopentyl-2-nitro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]aniline: This compound has a similar structure but with a different position of the pyridine ring, which may result in different biological activities.
N-Cyclopentyl-2-nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]aniline: Another similar compound with a different position of the pyridine ring, leading to variations in its chemical reactivity and applications.
Properties
IUPAC Name |
N-cyclopentyl-2-nitro-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-10-12(7-8-15(16)20-14-5-1-2-6-14)18-21-17(22-26-18)13-4-3-9-19-11-13/h3-4,7-11,14,20H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIKDZRHQNDHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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